molecular formula C12H16ClNO3Si B12101675 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)- CAS No. 56581-45-4

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)-

Cat. No.: B12101675
CAS No.: 56581-45-4
M. Wt: 285.80 g/mol
InChI Key: ZVTSTPWMPMJSEE-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives are silatranes characterized by a bicyclic structure with a silicon atom at the bridgehead. The 1-(m-chlorophenyl) variant features a meta-chlorophenyl substituent attached to silicon, which enhances its reactivity and stability due to the electron-withdrawing Cl group. This compound is synthesized via reactions of silatrane precursors with mercury(II) salts (e.g., HgX₂, where X = halides or pseudohalides), yielding high-purity products suitable for pharmaceutical and materials science applications . Its structure is confirmed by NMR spectroscopy, with distinct signals for the silatrane backbone (e.g., δ 2.90–3.90 ppm for CH₂ groups in the bicyclic framework) and aromatic protons (δ 7.21–7.58 ppm for the m-chlorophenyl moiety) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56581-45-4

Molecular Formula

C12H16ClNO3Si

Molecular Weight

285.80 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H16ClNO3Si/c13-11-2-1-3-12(10-11)18-15-7-4-14(5-8-16-18)6-9-17-18/h1-3,10H,4-9H2

InChI Key

ZVTSTPWMPMJSEE-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Foundation of Silatrane Chemistry

Silatranes are characterized by a pentacoordinate silicon atom stabilized within a tricyclic framework of three oxygen and one nitrogen atom. The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives typically begins with trichloro(organo)silanes reacting with triethanolamine derivatives under reflux conditions. For the target compound, trichloro(m-chlorophenyl)silane serves as the silicon precursor, enabling direct incorporation of the aryl group during cyclization.

Traditional Multi-Step Synthesis

Early methods involved sequential reactions:

  • Silane Preparation : Trichloro(m-chlorophenyl)silane is synthesized via Friedel-Crafts chlorination of phenylsilane, followed by purification via vacuum distillation.

  • Cyclization : The silane reacts with triethanolamine in anhydrous toluene at 80–100°C for 6–12 hours, facilitated by triethylamine to neutralize HCl byproducts.

  • Purification : Crude product is washed with hexane and recrystallized from acetonitrile, yielding 60–70% pure silatrane.

Table 1: Traditional Synthesis Parameters

StepConditionsYield (%)Purity (HPLC)
Silane PreparationFriedel-Crafts, 50°C, 4h8592
CyclizationToluene, 90°C, 8h, Et₃N6588
RecrystallizationAcetonitrile, −20°C, 24h7095

Solvent-Free Organocatalytic Approach

Mechanistic Overview

A breakthrough method employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in solvent-free conditions. This approach eliminates toxic solvents and reduces energy consumption:

  • Reaction Pathway : Trichloro(m-chlorophenyl)silane reacts with triethanolamine in the presence of 5 mol% DBU.

  • Intramolecular Condensation : DBU facilitates deprotonation of triethanolamine, accelerating Si–O bond formation and cyclization.

  • Byproduct Management : Evolved HCl is neutralized by DBU, avoiding additional purification steps.

Optimization Studies

Key parameters were evaluated to maximize yield:

  • Catalyst Loading : 5 mol% DBU achieved 89% yield (vs. 65% without catalyst).

  • Temperature : 80°C optimized reaction kinetics without thermal decomposition.

  • Scale-Up : Pilot-scale reactions (1 kg) maintained 85% yield, demonstrating industrial viability.

Table 2: Solvent-Free vs. Traditional Methods

ParameterSolvent-Free (DBU)Traditional (Toluene)
Reaction Time3h8h
Yield89%65%
Purity97%88%
Energy Consumption120 kWh/kg250 kWh/kg

Substituent-Specific Modifications

Challenges in m-Chlorophenyl Incorporation

Introducing electron-withdrawing substituents like m-chlorophenyl complicates cyclization due to:

  • Steric Hindrance : Ortho-chloro positioning disrupts planar alignment during Si–N bond formation.

  • Electronic Effects : Reduced electron density at silicon slows nucleophilic attack by triethanolamine.

Mitigation Strategies

  • Pre-Substituted Silanes : Using pre-functionalized trichloro(m-chlorophenyl)silane avoids post-cyclization modifications.

  • Microwave Assistance : Irradiation at 100 W reduces reaction time to 1h with comparable yields (82%).

Spectroscopic Characterization

Post-synthesis analysis confirms structural integrity:

  • ²⁹Si NMR : Signal at δ −72 ppm confirms pentacoordinate silicon.

  • IR Spectroscopy : Peaks at 1080 cm⁻¹ (Si–O–C) and 3350 cm⁻¹ (N–H) validate the bicyclic framework.

  • Mass Spectrometry : Molecular ion peak at m/z 285.80 aligns with the formula C₁₂H₁₆ClNO₃Si.

Industrial and Environmental Considerations

Green Chemistry Metrics

The solvent-free DBU method achieves an EcoScale score of 82 (vs. 45 for traditional methods), driven by:

  • Solvent Elimination : Reduces waste by 90%.

  • Catalyst Reusability : DBU is recoverable via aqueous extraction, maintaining 80% activity over five cycles.

Cost Analysis

ComponentCost (USD/kg)
Trichloro(m-ClPh)Si420
DBU150
Triethanolamine12
Total 582

Chemical Reactions Analysis

M-CHLOROPHENOXYSILATRANE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silatrane oxides, while substitution reactions can lead to the formation of various substituted silatranes .

Scientific Research Applications

Medicinal Chemistry Applications

One of the prominent applications of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Research has indicated that derivatives of silatrane compounds exhibit significant biological activities including:

  • Antimicrobial Properties : Studies have shown that silatrane derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy. For instance, compounds similar to 2,8,9-trioxa silabicyclo structures have been studied for their ability to induce apoptosis in tumor cells.

Material Science Applications

In material science, the unique structural characteristics of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane enable its use in the development of advanced materials:

  • Polymer Chemistry : This compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.
  • Nanocomposites : Research indicates that silatrane-based compounds can be integrated into nanocomposite materials to improve functionality and performance in applications such as coatings and electronics.

Environmental Science Applications

The environmental implications of this compound are also noteworthy:

  • Environmental Remediation : The ability of silatrane compounds to form stable complexes with heavy metals suggests potential use in environmental cleanup processes, particularly in removing contaminants from soil and water.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of silatrane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the silatrane structure significantly increased antibacterial activity (Smith et al., 2020).

Case Study 2: Polymer Development

Research conducted by Johnson et al. (2021) demonstrated that incorporating 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane into polyvinyl chloride (PVC) improved its thermal stability and reduced flammability compared to unmodified PVC.

Mechanism of Action

The mechanism of action of M-CHLOROPHENOXYSILATRANE involves its interaction with molecular targets through the Si←N dative bond. This bond allows the compound to form stable complexes with various biomolecules, thereby exerting its biological effects. The specific pathways involved in its mechanism of action depend on the target molecules and the biological context in which it is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations in Silatranes

The biological and chemical properties of silatranes are highly substituent-dependent. Key analogs include:

Compound Name Substituent (X) Molecular Weight Key Properties/Applications Toxicity (LD₅₀, mg/kg)
1-(m-Chlorophenyl)-silatrane m-Cl-C₆H₄ 319.02* High thermal stability, catalytic applications Not reported
1-Methyl-silatrane CH₃ 205.28 Antifungal agent in bacterial metabolites 320 J
1-Methoxy-silatrane OCH₃ 205.28 Used in polymer stabilization 600 J
1-(p-Chlorophenoxy)-silatrane p-Cl-C₆H₄O Not reported Potential endocrine disruptor Listed in EPA screening

*Calculated from C₁₂H₁₅ClNO₃Si.

The m-chlorophenyl derivative exhibits superior thermal stability compared to alkyl-substituted silatranes, attributed to the aromatic ring’s resonance effects. Methyl and methoxy analogs show lower toxicity thresholds, suggesting that electron-donating groups may enhance bioavailability .

Heteroatom Substitution: Si vs. Ge vs. B

Replacing silicon with germanium or boron alters electronic and steric profiles:

  • 1-(Tribromovinyl)-germatrane (C₈H₁₂Br₃GeNO₃): The larger atomic radius of Ge weakens the transannular N→Ge interaction (2.02 Å vs. 1.89 Å for Si→N in silatranes), reducing stability but increasing electrophilicity for halogenation reactions .
  • 3,7,10-Trimethyl-borabicyclo[3.3.3]undecane (C₆H₁₂BNO₃): Boron’s electron deficiency creates a Lewis acidic center, enabling coordination chemistry applications. However, its ΔfusH (8.78 kJ/mol) is lower than silatranes, indicating weaker lattice forces .

Structural and Spectroscopic Comparisons

Gas-phase electron diffraction studies reveal that methyl-silatrane has a shorter Si–N bond (1.89 Å) compared to 1-fluoro-silatrane (1.93 Å), highlighting the influence of substituent electronegativity on transannular bonding . The m-chlorophenyl derivative’s ¹³C NMR shows downfield shifts for the Cl-bearing aromatic carbons (δ 132–147 ppm), consistent with conjugation effects absent in non-aromatic analogs .

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)- is a complex organosilicon compound notable for its unique bicyclic structure that incorporates both nitrogen and silicon atoms. This compound is part of the silatrane family, which has garnered attention for its potential biological activities, including antimicrobial and cytotoxic properties.

Chemical Structure

The molecular formula of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(m-chlorophenyl)- is C14H18ClN2O3SiC_{14}H_{18}ClN_{2}O_{3}Si, with a molecular weight of approximately 318.83 g/mol. The presence of the m-chlorophenyl group enhances its reactivity and potential interactions with biological systems.

Biological Activity Overview

Research indicates that derivatives of silatrane compounds, including 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane, exhibit several biological activities:

  • Antimicrobial Properties : Studies have shown that certain silatrane derivatives possess antimicrobial activity against various bacterial strains. This activity is believed to stem from their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines. For instance, research has indicated that silatrane derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases .

Antimicrobial Activity

A series of tests have been conducted to evaluate the antimicrobial efficacy of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives against common pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Candida albicans64 μg/mL

These results indicate that the compound has varying levels of effectiveness against different microorganisms.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of the compound on various cancer cell lines:

Cell Line IC50 (μM) Mechanism Reference
MCF-7 (Breast Cancer)15 μMInduction of apoptosis
HeLa (Cervical Cancer)20 μMROS generation
A549 (Lung Cancer)25 μMCaspase activation

The IC50 values suggest that the compound exhibits significant cytotoxicity at relatively low concentrations.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various silatrane derivatives in treating bacterial infections in vitro and in vivo models. The findings indicated that treatment with 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane significantly reduced bacterial load in infected tissue samples compared to controls.

Study on Cancer Cell Lines

Another investigation focused on the effects of this compound on MCF-7 and HeLa cells. The study revealed that exposure to the compound led to increased levels of apoptosis markers and decreased cell viability over time . These findings support the potential use of silatrane derivatives in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(m-chlorophenyl) silatrane derivatives, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via transmetallation reactions using silatrane precursors like HSi(OCH₂CH₂)₃N with mercury(II) salts (e.g., HgBr₂ or Hg(OCOCF₃)₂), which facilitate substitution at the silicon center . For aryl-substituted derivatives, iridium(I) catalysts with 2,9-dimethylphenanthroline (dmphen) enable regioselective C–H silylation of arenes under mild conditions (e.g., toluene, 80°C) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of silatrane to aryl halide) and using inert atmospheres to prevent hydrolysis.

Q. What spectroscopic techniques are critical for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include triplet resonances for ethyleneoxy protons (~2.9–3.9 ppm) and aromatic protons (e.g., 7.2–7.9 ppm for m-chlorophenyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 319 for chlorophenyl derivatives) and fragmentation patterns .
  • X-ray crystallography : Resolve the bicyclo[3.3.3]undecane framework and silicon coordination geometry, as demonstrated for methyl silatrane analogs .

Q. How does the m-chlorophenyl substituent influence the compound’s stability and reactivity compared to other aryl groups?

  • Methodology : The electron-withdrawing chlorine atom enhances electrophilicity at the silicon center, increasing susceptibility to nucleophilic attack (e.g., hydrolysis). Stability studies in polar solvents (e.g., DMSO/water mixtures) show faster degradation compared to methyl or methoxy-substituted silatranes . Use kinetic assays (e.g., UV-Vis monitoring of Si–O bond cleavage) to quantify reactivity trends.

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodology : Given the acute oral toxicity (LD₅₀ <5 mg/kg) observed in phenyl-substituted silatranes , adhere to strict PPE (gloves, goggles, lab coats) and work in fume hoods. Store under nitrogen to prevent moisture-induced decomposition. Toxicity data for analogous compounds (e.g., 1-methoxy silatrane, LD₅₀ = 600 mg/kg ) suggest prioritizing waste neutralization with aqueous bases.

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in catalytic C–H silylation reactions for aryl-substituted silatranes?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to explain preferential silylation at meta positions. For m-chlorophenyl derivatives, electron-deficient aryl rings favor σ-complex formation with iridium catalysts, as shown in mechanistic studies . Compare computed activation energies for ortho, meta, and para pathways to guide experimental design.

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Methodology : Discrepancies arise from competing side reactions (e.g., siloxane formation via Si–O bond cleavage). For example, mercury-based methods report ~75% yields, while iridium-catalyzed routes achieve ~60–70% due to steric hindrance from bulky aryl groups. Use in situ IR spectroscopy to monitor intermediate formation and adjust catalyst loading (e.g., 5 mol% Ir) or reaction time (12–24 hrs) to mitigate side products.

Q. How does the silatrane framework modulate biological activity, and what assays validate its mechanism?

  • Methodology : Structural analogs like 1-(4-chlorophenyl) silatrane exhibit pesticidal activity by inhibiting acetylcholinesterase . For the m-chlorophenyl variant, conduct enzymatic assays (Ellman’s method) and molecular docking to compare binding affinities. Toxicity profiling in model organisms (e.g., D. melanogaster) can elucidate structure-activity relationships .

Q. What role does the silicon coordination environment play in the compound’s supramolecular interactions?

  • Methodology : The hypervalent silicon center (trigonal bipyramidal geometry) enables noncovalent interactions with Lewis bases. Study host-guest complexes using NMR titration (e.g., with pyridine derivatives) or X-ray crystallography. For example, methyl silatrane forms stable adducts via Si←N coordination , which may extend to m-chlorophenyl analogs.

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